molecular formula C12H23NO4 B120731 (S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine CAS No. 147959-18-0

(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine

Cat. No.: B120731
CAS No.: 147959-18-0
M. Wt: 245.32 g/mol
InChI Key: ZJICPKTZDLBRQH-VIFPVBQESA-N
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Description

(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine is a chiral oxazolidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of the oxazolidine ring and the tert-butyl ester group contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine typically involves the reaction of tert-butyl 2,2-dimethyl-3-oxazolidinecarboxylate with an appropriate hydroxyethyl derivative. The reaction is usually carried out under mild conditions to preserve the stereochemistry of the product. Common reagents used in the synthesis include bases such as sodium hydride or potassium carbonate, and solvents like tetrahydrofuran or dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxazolidine ring can be reduced to form amino alcohol derivatives.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include aldehydes, carboxylic acids, amino alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of chiral compounds.

    Medicinal Chemistry: The compound is used in the design and synthesis of potential pharmaceutical agents, including enzyme inhibitors and receptor modulators.

    Biological Studies: It is employed in studies investigating the interaction of chiral molecules with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and steric effects. The oxazolidine ring and hydroxyethyl group play crucial roles in binding to specific enzymes or receptors, modulating their activity. The compound’s stereochemistry is essential for its biological activity, as it determines the orientation and interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolane
  • (S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxane
  • (S)-Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxathiolane

Uniqueness

(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine is unique due to its oxazolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds with dioxolane, dioxane, or oxathiolane rings, the oxazolidine ring offers different reactivity and stability profiles, making it suitable for specific applications in synthesis and medicinal chemistry.

Properties

IUPAC Name

tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-9(6-7-14)8-16-12(13,4)5/h9,14H,6-8H2,1-5H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJICPKTZDLBRQH-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CO1)CCO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@H](CO1)CCO)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147959-18-0
Record name tert-butyl (4S)-4-(2-hydroxyethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine
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(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine
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(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine
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(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine
Reactant of Route 5
(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine
Reactant of Route 6
(S)-N-Boc-4-(2-hydroxyethyl)-2,2-dimethyloxazolidine

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